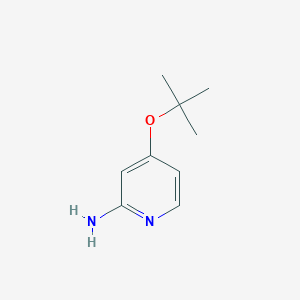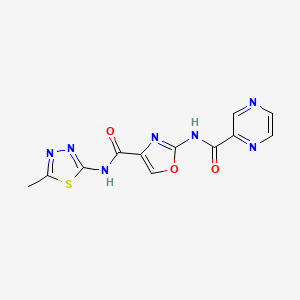
2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains a bromine atom, a benzenesulfonamide group, and a pyridine ring attached to a thiophene ring . These types of compounds are often used in the development of new pharmaceuticals and materials .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized using various methods, including the use of trimethylamine or magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using techniques like FT-IR, 1H-NMR, and 13C-NMR spectra, and elemental analysis .Applications De Recherche Scientifique
Photodynamic Therapy Applications
Studies have synthesized various benzenesulfonamide derivatives to investigate their spectroscopic, photophysical, and photochemical properties for potential applications in photodynamic therapy (PDT), an alternative treatment for cancer. Zinc(II) phthalocyanine derivatives substituted with benzenesulfonamide units containing Schiff base have been reported to possess good solubility, adequate fluorescence, favorable singlet oxygen production, and photostability. These properties make them suitable candidates as photosensitizers in PDT for cancer treatment (Öncül, Öztürk, & Pişkin, 2022; Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antiproliferative Activities
Benzenesulfonamide derivatives have also been explored for their antimicrobial and antiproliferative activities. Compounds with benzenesulfonamide moiety have shown significant antimicrobial activity against pathogenic bacteria and fungi. For instance, N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamide exhibited notable antimicrobial properties (Ranganatha et al., 2018). Additionally, new pyrimidine derivatives containing benzenesulfonamide groups have been synthesized and tested for their antiproliferative activity against selected human cancer cell lines, showing moderate to strong growth inhibition, particularly against the HEPG2 liver cancer and HT-29 colon cancer cell lines (Awad et al., 2015).
Catalysis and Chemical Synthesis
Benzenesulfonamide derivatives play a significant role in catalysis and chemical synthesis, enabling the development of new chemical entities. For example, the synthesis of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide showcases their potential as ligands for metal coordination, influencing the molecular and supramolecular structures of the resulting compounds (Jacobs, Chan, & O'Connor, 2013). Moreover, these compounds have been utilized in oxidative cross-coupling reactions, demonstrating their versatility in the synthesis of complex molecules (Miura, Tsuda, Satoh, Pivsa-Art, & Nomura, 1998).
Environmental and Biological Sensing
The ability to discriminate toxic benzenethiols from biologically active aliphatic thiols is crucial in chemical, biological, and environmental sciences. Reaction-based fluorescent probes designed with benzenesulfonamide derivatives have shown high sensitivity and selectivity for thiophenols over aliphatic thiols, offering promising applications for sensing in environmental and biological contexts (Wang, Han, Jia, Zhou, & Deng, 2012).
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S2/c17-14-5-1-2-6-15(14)23(20,21)19-10-12-4-3-8-18-16(12)13-7-9-22-11-13/h1-9,11,19H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXISZSZMPKMIFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide](/img/structure/B2697051.png)
![1-(3-Chlorophenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2697053.png)
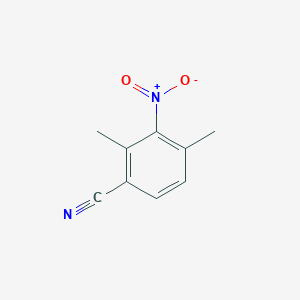
![(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)(thiomorpholino)methanone](/img/structure/B2697055.png)
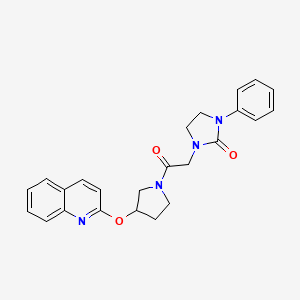
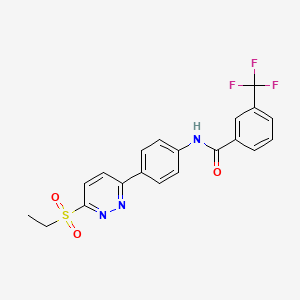
![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-6-fluorobenzenecarbonitrile](/img/structure/B2697062.png)

![N-[4-[(4-bromophenyl)sulfanylmethyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2697067.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(3-methoxypropyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2697069.png)
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2697070.png)
![{2-[Amino(cyclopropyl)methyl]oxolan-2-yl}methanol](/img/structure/B2697071.png)
